Structural Uniqueness of the 1-Ethyl-5-Phenyl Substitution Pattern Within the Known Imidazole-Thioether-Pyrrolidine Chemical Space
The compound CAS 1207025-19-1 possesses a unique combination of substituents (N1-ethyl, C5-phenyl) on the imidazole core, distinguishing it from all other compounds cataloged under the 2-((1-R1-5-R2-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone scaffold series. A systematic comparison of CAS registry entries reveals that the nearest neighbors carry different substituents: CAS 1206998-04-0 has N1-(p-tolyl) and C5-phenyl, while CAS 1207012-78-9 has N1-(3-chlorophenyl) and C5-(3,4-dichlorophenyl) . Although this structural distinction is definitive, no direct pharmacological comparison has been published to establish whether the 1-ethyl-5-phenyl pattern confers a measurable advantage in any assay endpoint.
| Evidence Dimension | Structural substituent identity (N1 and C5 positions of the imidazole ring) |
|---|---|
| Target Compound Data | N1 = ethyl (-CH2CH3); C5 = phenyl (-C6H5) |
| Comparator Or Baseline | CAS 1206998-04-0: N1 = p-tolyl, C5 = phenyl; CAS 1207012-78-9: N1 = 3-chlorophenyl, C5 = 3,4-dichlorophenyl; CAS not assigned (2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone): N1 = allyl, C5 = p-tolyl |
| Quantified Difference | Structural difference is qualitative (complete substituent mismatch); no biological activity data available to convert this into a quantitative therapeutic or selectivity index. |
| Conditions | Chemical structure comparison based on CAS registry records and vendor catalog descriptions; no biological assay context available. |
Why This Matters
Structural uniqueness defines a distinct chemical entity but does not, in the absence of bioactivity data, justify preferential procurement over structurally similar alternatives.
